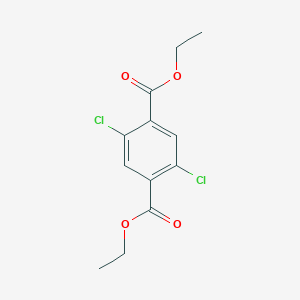

Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

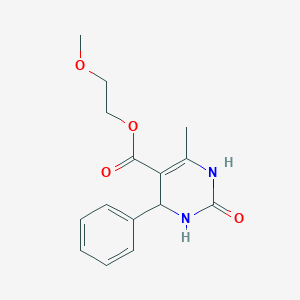

Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate is likely a derivative of benzene, a common aromatic compound. It likely contains a benzene ring substituted with two chlorine atoms and two ester groups .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution reactions or through the use of coupling reagents .Molecular Structure Analysis

The molecular structure would likely consist of a benzene ring core, with the two chlorine atoms and the two ester groups (COOCH2CH3) attached to the ring. The exact spatial configuration would depend on the specific synthesis pathway .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not documented, compounds of this nature typically undergo reactions at the ester or the aromatic ring. The chlorine atoms could potentially be replaced in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the benzene ring, the chlorine atoms, and the ester groups. For example, the compound is likely to be relatively stable, but the presence of the chlorine could make it more reactive .Wissenschaftliche Forschungsanwendungen

Synthesis of Dihydropyridine Derivatives

Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate: is used in the synthesis of dihydropyridine derivatives, which are crucial in the pharmaceutical industry. These compounds exhibit a wide range of biological activities, such as antitumor, anti-inflammatory, and antihypertensive effects . The Hantzsch reaction is commonly employed to synthesize these derivatives, which are then used as calcium channel blockers in the treatment of hypertension and cardiovascular diseases .

Molecular Docking Studies

The compound serves as a starting material for molecular docking studies. These studies help in understanding the binding interactions and stability of protein-ligand complexes, which is essential for drug design and discovery . By analyzing how dihydropyridine derivatives interact with specific proteins, researchers can develop new drugs with targeted therapeutic effects.

Density Functional Theory (DFT) Analysis

Researchers use Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate to perform DFT analysis. This computational method helps in determining the structural characteristics related to the biological activity of compounds. It includes molecular geometry optimization, vibrational analysis, and the study of molecular electrostatic potential .

Precursor for Janus Kinase Inhibitors

This chemical is a precursor in the synthesis of compounds that act as potential Janus kinase inhibitors. These inhibitors are important in the treatment of proliferative disorders and have applications in medicinal chemistry .

Photochemical Synthesis

Diethyl 2,5-dichlorobenzene-1,4-dicarboxylate: is utilized in photochemical synthesis processes. For instance, it’s used in the synthesis of tricyclic aziridines, which are compounds with potential applications in organic synthesis and possibly in drug development .

Crystallography Studies

The compound’s crystal structure has been studied, revealing features like hydrogen-bonded dimers. Understanding the crystal structure is vital for the development of new materials and for the pharmaceutical industry, where the arrangement of molecules can affect the efficacy of a drug .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

diethyl 2,5-dichlorobenzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O4/c1-3-17-11(15)7-5-10(14)8(6-9(7)13)12(16)18-4-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBXAOXBKXLOOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1Cl)C(=O)OCC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2,5-dichloroterephthalate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl [(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B361818.png)

![4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B361822.png)

![4-(dimethylsulfamoyl)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B361823.png)

![N-Benzo[1,3]dioxol-5-yl-3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionamide](/img/structure/B361825.png)

![2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B361832.png)

![1-[(4-bromo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B361834.png)

![2-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B361839.png)

![4-Benzyl-1-[(5-bromo-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B361847.png)

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B361848.png)